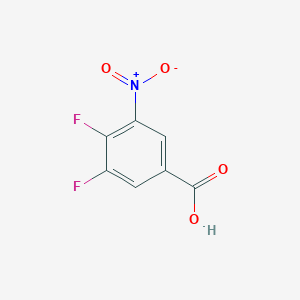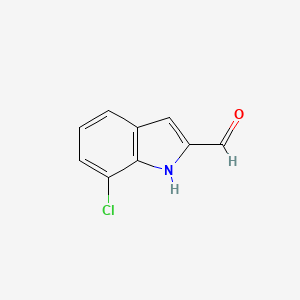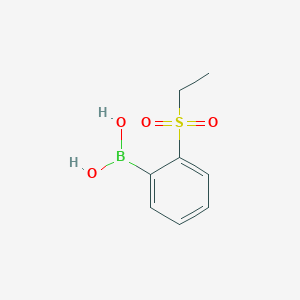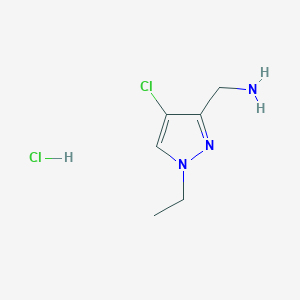![molecular formula C12H7FN2OS B1418110 7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 827614-27-7](/img/structure/B1418110.png)
7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
概要
説明
7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a fluorophenyl group attached at the 7th position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用機序
For additional reading, you can explore the research articles on thieno[2,3-d]pyrimidin-4(3H)-ones as antitubercular agents . Additionally, the compound’s chemical structure is represented as ethyl 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate (CAS No. 1357900-00-5) . provides another related structure. Keep in mind that these references focus on related compounds, but they provide valuable insights into the broader class of thienopyrimidinones.
: Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents : Chemsrc: Ethyl 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate (CAS No. 1357900-00-5) : [Chem960: Thieno[2,3-d]pyrimidin-4-amine, N-[(4-fluorophenyl)methyl]- (CAS No. 63893-96-9)](https://www.chem960.com/cas/63893969
生化学分析
Biochemical Properties
7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . By inhibiting cytochrome bd oxidase, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production. This interaction highlights the potential of this compound as an antimicrobial agent.
Cellular Effects
The effects of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, this compound has been shown to inhibit growth by targeting cytochrome bd oxidase . This inhibition leads to a disruption in the electron transport chain, resulting in decreased ATP production and impaired cellular metabolism. Additionally, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to affect cell signaling pathways and gene expression, further influencing cell function.
Molecular Mechanism
The molecular mechanism of action of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its binding interactions with cytochrome bd oxidase. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in ATP production . This inhibition is achieved through the disruption of the electron transport chain, which is essential for energy metabolism in Mycobacterium tuberculosis. Additionally, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one remains stable under specific conditions, allowing for sustained inhibition of cytochrome bd oxidase . Prolonged exposure to this compound may lead to adaptive responses in cells, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound effectively inhibits cytochrome bd oxidase, leading to decreased ATP production and impaired cellular metabolism . At higher doses, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in specific metabolic pathways, particularly those related to energy metabolism. By inhibiting cytochrome bd oxidase, this compound disrupts the electron transport chain, leading to decreased ATP production . Additionally, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may localize to specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one within the cell influences its interactions with biomolecules and its overall efficacy in inhibiting cytochrome bd oxidase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) can also be employed .
Industrial Production Methods
Industrial production of thienopyrimidines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of automated systems for reagent addition and temperature control can further streamline the production process.
化学反応の分析
Types of Reactions
7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are known for their anticancer and antimicrobial properties.
Uniqueness
7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the fluorophenyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
特性
IUPAC Name |
7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQPDHLEHUWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)









